

Addressing acquired resistance to TNO155 combination therapy

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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578

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Technical Support Center: TNO155 Combination Therapy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to **TNO155** combination therapy.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a **TNO155** combination therapy, is showing signs of acquired resistance. What are the common underlying mechanisms?

A1: Acquired resistance to **TNO155** combination therapies often involves the reactivation of the MAPK signaling pathway.^{[1][2][3][4][5]} Common mechanisms include:

- **Bypass Signaling:** Activation of alternative Receptor Tyrosine Kinases (RTKs) can circumvent SHP2 inhibition and reactivate downstream signaling. For instance, amplification of MET or HER2 (ERBB2) has been observed as a resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs), and **TNO155** is expected to overcome this.^{[6][7]}
- **Secondary Mutations:** The acquisition of new mutations in the target protein or other downstream effectors can confer resistance. For example, in the context of EGFR-mutant

non-small cell lung cancer (NSCLC), secondary EGFR mutations like T790M and C797S can arise.[6]

- **RAS-MAPK Pathway Alterations:** Additional alterations within the RAS-MAPK pathway can lead to resistance. This has been observed in lorlatinib-resistant neuroblastoma cells, which can be re-sensitized by combining lorlatinib with **TNO155**.[\[1\]](#)[\[2\]](#)[\[8\]](#)
- **Feedback Reactivation:** In some cancers, such as BRAF V600E-mutant colorectal cancer, intrinsic resistance to BRAF and MEK inhibitors is driven by EGFR-mediated feedback reactivation of the MAPK pathway. **TNO155** can help overcome this by blocking this feedback loop.[\[6\]](#)[\[7\]](#)

Q2: How can I experimentally confirm the mechanism of resistance in my resistant cell lines?

A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:

- **Phospho-proteomics Analysis:** Use techniques like mass spectrometry to identify changes in protein phosphorylation, particularly of key signaling nodes like ERK, MEK, AKT, and various RTKs.[\[3\]](#) This can reveal pathway reactivation.
- **Western Blotting:** A more targeted approach to confirm the findings from proteomics. Probe for phosphorylated and total levels of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, ERK, p-AKT, AKT, p-MET, MET).[\[9\]](#)
- **Next-Generation Sequencing (NGS):** Perform whole-exome or targeted sequencing to identify potential secondary mutations in genes like EGFR, KRAS, BRAF, or other components of the signaling network.[\[2\]](#)
- **Cell Viability Assays:** Test the sensitivity of your resistant cells to a panel of inhibitors targeting alternative pathways (e.g., MET inhibitors, FGFR inhibitors) to identify potential bypass tracks.

Q3: What are the potential strategies to overcome acquired resistance to a **TNO155** combination therapy?

A3: The primary strategy to overcome acquired resistance is to add another targeted agent to the combination therapy based on the identified resistance mechanism.

- For MAPK Pathway Reactivation: Consider adding a MEK inhibitor (e.g., trametinib) to the **TNO155** combination.[\[6\]](#)
- For RTK Bypass Signaling: If a specific RTK like MET is upregulated, the addition of a MET inhibitor can restore sensitivity.
- For Cell Cycle Dysregulation: In cases where resistance is associated with cell cycle progression, combining **TNO155** with a CDK4/6 inhibitor (e.g., ribociclib) has shown promise in preclinical models.[\[6\]](#)[\[10\]](#)[\[11\]](#)
- In ALK-driven Neuroblastoma: For resistance to ALK inhibitors, combining them with **TNO155** can re-sensitize cells to the ALK inhibitor.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[8\]](#)

Troubleshooting Guides

Issue 1: Decreased efficacy of TNO155 + EGFR inhibitor (e.g., Nazartinib, Osimertinib) in EGFR-mutant NSCLC cells.

Potential Cause	Troubleshooting Steps	Expected Outcome
Secondary EGFR mutations (T790M/C797S)	1. Sequence the EGFR gene in resistant cells.[6] 2. Test the sensitivity of resistant cells to third-generation EGFR inhibitors.	Identification of specific resistance mutations.
MET Amplification	1. Perform FISH or qPCR to assess MET gene copy number. 2. Analyze MET protein expression and phosphorylation by Western blot.[6] 3. Treat resistant cells with a combination of TNO155, the EGFR inhibitor, and a MET inhibitor.	Confirmation of MET-driven resistance and restoration of sensitivity with the triple combination.
MAPK Pathway Reactivation	1. Assess p-ERK and p-MEK levels by Western blot. 2. Add a MEK inhibitor to the TNO155 + EGFR inhibitor combination.[6]	Sustained ERK inhibition and restored anti-proliferative effect.

Issue 2: Acquired resistance to TNO155 + ALK inhibitor (e.g., Lorlatinib) in ALK-mutant neuroblastoma cells.

Potential Cause	Troubleshooting Steps	Expected Outcome
Aberrant RAS-MAPK Signaling	1. Perform RAS-GTP pulldown assays to measure active RAS levels.[2] 2. Analyze p-ERK and p-MEK levels by Western blot.[1][8] 3. Increase the concentration of TNO155 or combine with a MEK inhibitor.	Confirmation of MAPK pathway hyperactivation and restoration of sensitivity to the ALK inhibitor.
Additional Genetic Alterations	1. Perform whole-genome or whole-exome sequencing of resistant clones.[2]	Identification of novel mutations that may confer resistance.

Data Presentation

Table 1: Efficacy of **TNO155** in Overcoming Acquired Resistance to EGFR Inhibitors

Cell Line	EGFR Status	Resistance Mechanism	Treatment	IC50 (μM)
PC-9	EGFR ex19del	-	Erlotinib	0.00498
PC-9 EGFRT790M/C7 97S	EGFR ex19del, T790M, C797S	Secondary EGFR mutations	Erlotinib	> 1
PC-9	EGFR ex19del	-	Nazartinib	0.00085
PC-9 EGFRT790M/C7 97S	EGFR ex19del, T790M, C797S	Secondary EGFR mutations	Nazartinib	> 1
PC-9	EGFR ex19del	-	TNO155	1.56
PC-9 EGFRT790M/C7 97S	EGFR ex19del, T790M, C797S	Secondary EGFR mutations	TNO155	1.38
HCC827	EGFR ex19del	-	Nazartinib	0.00755
HCC827-GR	EGFR ex19del	MET Amplification	Nazartinib	> 10
HCC827-GR	EGFR ex19del	MET Amplification	TNO155	0.042

Data synthesized from preclinical studies.[6][9]

Table 2: Synergistic Activity of **TNO155** with ALK Inhibitors in Neuroblastoma

Cell Line	ALK Status	Treatment	IC50 (μM)
Kelly	ALK F1174L	Lorlatinib	~0.1
Kelly-LR (Lorlatinib Resistant)	ALK F1174L	Lorlatinib	> 5.0
Kelly-LR (Lorlatinib Resistant)	Lorlatinib + TNO155 (0.1 μM)	Lorlatinib	~0.5

Data synthesized from preclinical studies.[\[2\]](#)

Experimental Protocols

Cell Viability Assay

- Seed cells in 96-well plates at a density of 1,000-5,000 cells per well.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of the indicated compounds (e.g., **TNO155**, combination partner) for 72 to 144 hours.[\[6\]](#)[\[9\]](#)
- Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or alamarBlue.[\[2\]](#)
- Measure luminescence or fluorescence using a plate reader.
- Normalize data to DMSO-treated controls and calculate IC50 values using a non-linear regression model.

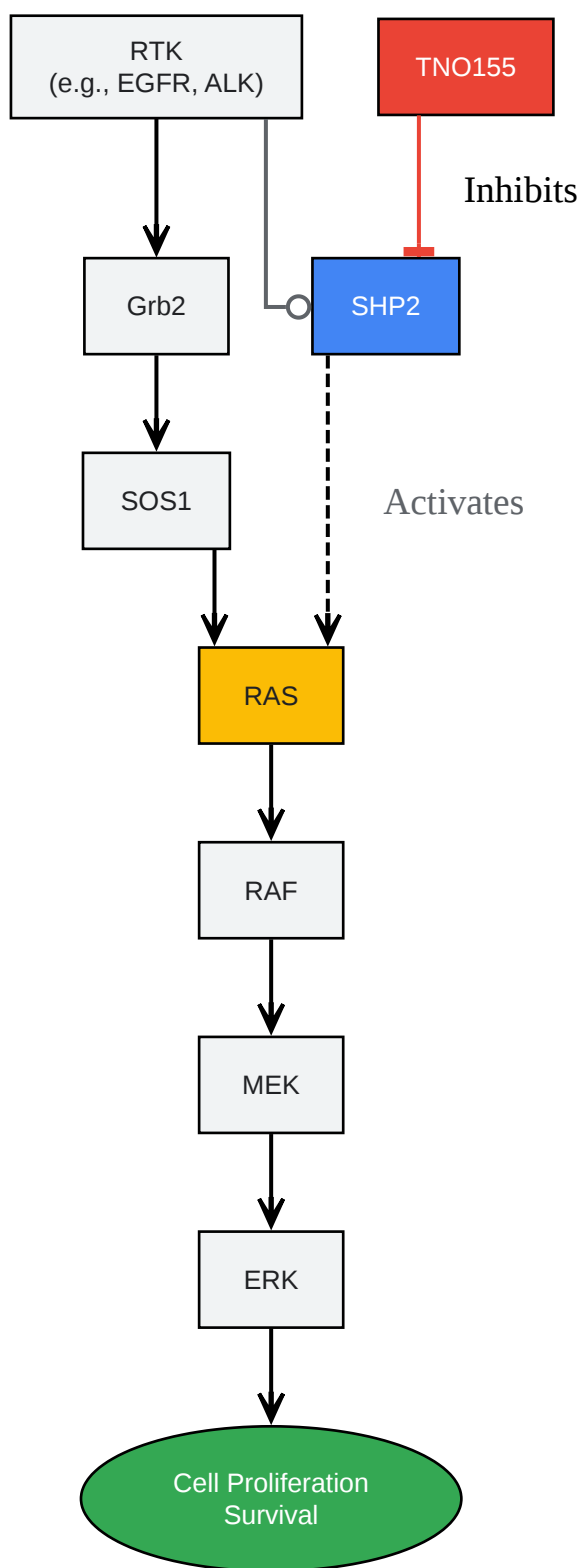
Western Blotting

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

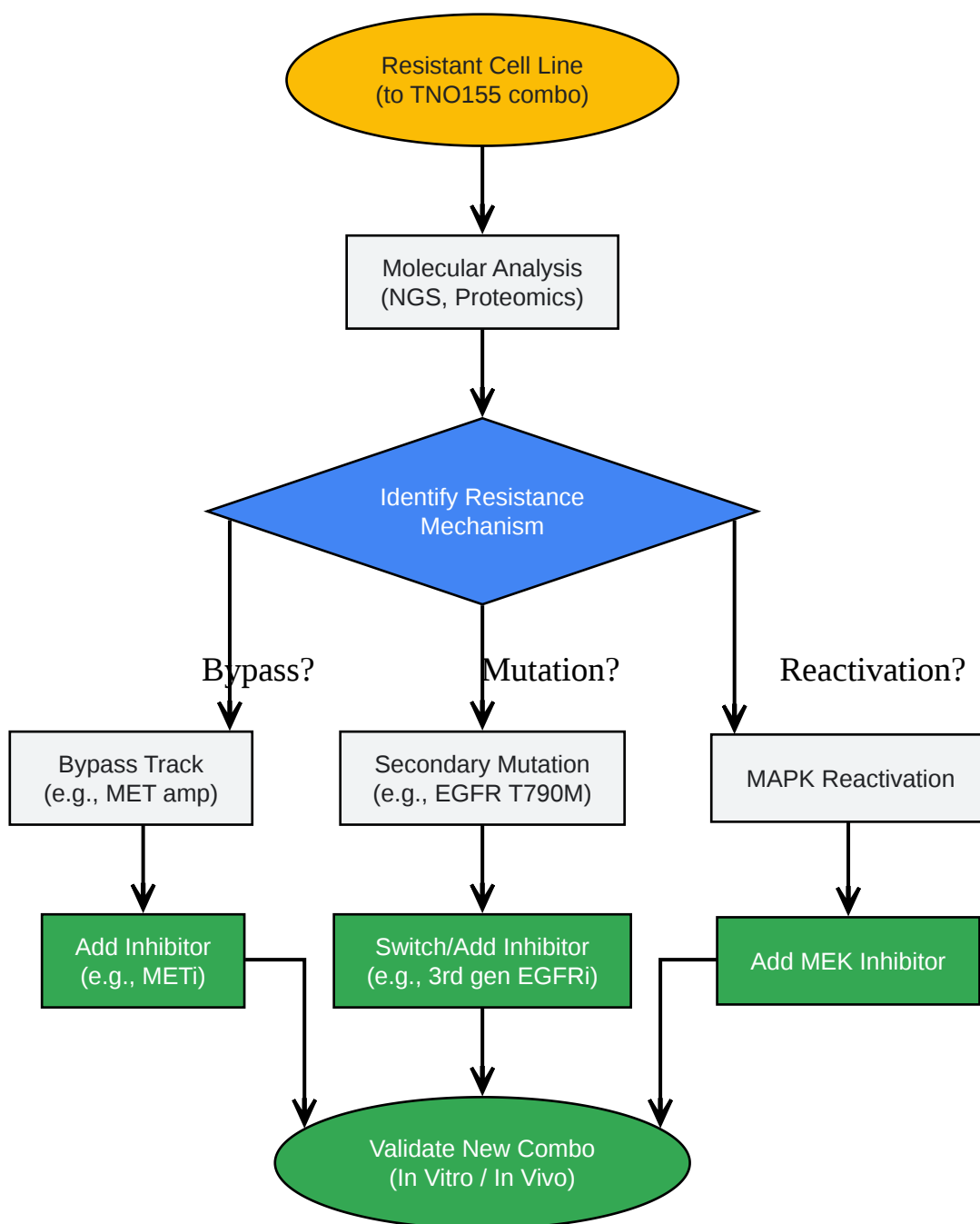
- Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[\[6\]](#)[\[8\]](#)
- Monitor tumor growth using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
- Administer drugs (e.g., **TNO155**, combination partner, vehicle control) via the appropriate route (e.g., oral gavage) and schedule.[\[8\]](#)[\[9\]](#)
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., Western blotting, immunohistochemistry).[\[8\]](#)

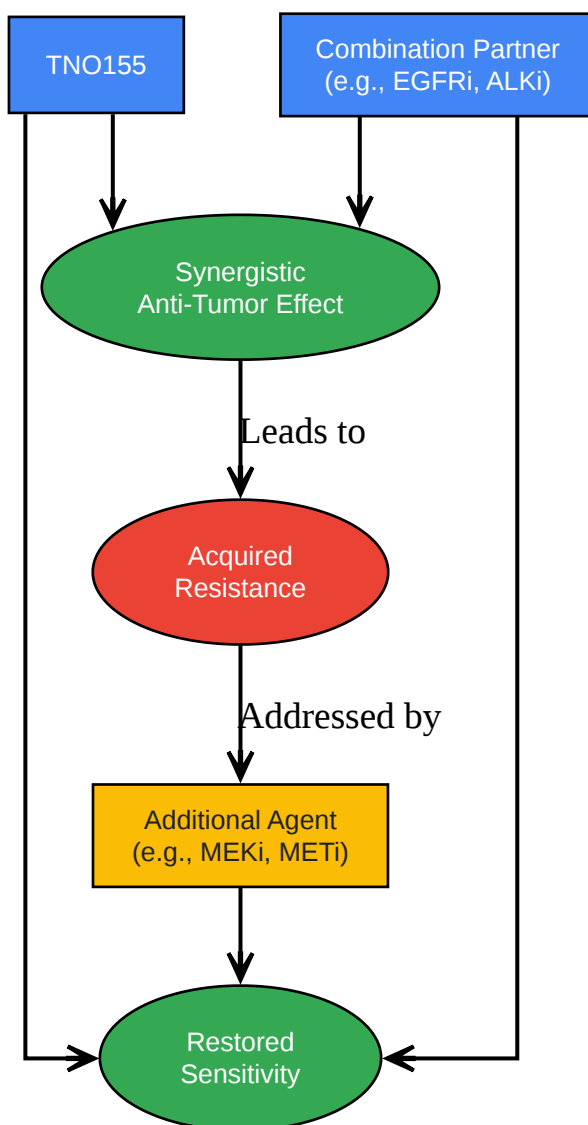
Signaling Pathway and Experimental Workflow Diagrams



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Caption: **TNO155** inhibits SHP2, blocking RAS-MAPK signaling.





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